molecular formula C16H20N2O2 B4889203 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide

2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide

Cat. No. B4889203
M. Wt: 272.34 g/mol
InChI Key: DTADJLXESLBLFP-UHFFFAOYSA-N
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Description

2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide, also known as E-52862, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. E-52862 is a selective inhibitor of the nociceptin/orphanin FQ peptide (NOP) receptor, which plays a role in pain modulation, stress response, and addiction.

Mechanism of Action

2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor plays a role in pain modulation, stress response, and addiction. By blocking the NOP receptor, 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in pain perception and mood regulation.
Biochemical and physiological effects:
In preclinical studies, 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide has been shown to reduce pain sensitivity and increase pain threshold in animal models of chronic pain. It has also been shown to reduce anxiety-like behavior and depressive-like behavior in animal models of stress and depression. Additionally, 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide is its selectivity for the NOP receptor, which reduces the risk of off-target effects. However, one limitation is that 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide has poor solubility in water, which can make it challenging to administer in vivo. Additionally, more research is needed to determine the optimal dosing and administration regimen for 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide.

Future Directions

Future research on 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide could focus on its potential therapeutic applications in pain management, stress response, and addiction. Additionally, more research is needed to determine the optimal dosing and administration regimen for 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide. Further studies could also investigate the potential side effects and toxicity of 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide in animal models and human subjects. Finally, the development of more potent and selective NOP receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of pain, stress, and addiction.

Scientific Research Applications

2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide has been studied for its potential therapeutic applications in pain management, stress response, and addiction. In preclinical studies, 2-ethyl-N-(8-methoxy-5-quinolinyl)butanamide has shown promising results as a potential treatment for chronic pain, anxiety, and depression. It has also been investigated for its potential to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-ethyl-N-(8-methoxyquinolin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-11(5-2)16(19)18-13-8-9-14(20-3)15-12(13)7-6-10-17-15/h6-11H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTADJLXESLBLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(8-methoxyquinolin-5-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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